4-Bromo-5-fluoro-2-methoxyaniline (CAS 330794-03-1) is a highly functionalized, multi-substituted aniline building block critical to modern medicinal chemistry and agrochemical synthesis. Featuring an electron-donating methoxy group, an electron-withdrawing fluorine atom, and a cross-coupling-ready bromine atom, this compound offers orthogonal reactivity that streamlines complex active pharmaceutical ingredient (API) manufacturing. In procurement contexts, it is primarily selected for its ability to impart specific steric hindrance and electronic modulation to downstream molecules, serving as a non-interchangeable precursor for configurationally stable atropisomers and metabolically robust kinase inhibitors [1].
Generic substitution of 4-Bromo-5-fluoro-2-methoxyaniline with simpler analogs, such as 4-bromo-2-methoxyaniline or 4-bromo-3-fluoroaniline, fundamentally compromises the target product profile of the synthesized derivatives. Removing the 2-methoxy group eliminates the critical steric bulk required to restrict bond rotation, preventing the formation of stable atropisomers necessary for high-affinity target binding (e.g., in NaV1.7 inhibitors) [1]. Conversely, omitting the 5-fluoro substitution exposes the aromatic ring to rapid cytochrome P450-mediated oxidative metabolism, drastically reducing the in vivo half-life of the final pharmaceutical product [2]. Therefore, substituting this exact building block inevitably leads to process failure or unviable drug candidates.
The 2-methoxy group on 4-Bromo-5-fluoro-2-methoxyaniline provides essential steric bulk that restricts rotation around newly formed biaryl or N-aryl bonds in downstream synthesis. When used to synthesize quinolinone sulfonamides, this steric hindrance enables the isolation of configurationally stable atropisomers at room temperature. Assays demonstrate that the active (P)-atropisomer is approximately 100-fold more potent at inhibiting the NaV1.7 channel than its (M)-counterpart [1]. Analogs lacking the ortho-methoxy group fail to form stable atropisomers, resulting in a racemic mixture with severely diluted efficacy.
| Evidence Dimension | Target potency (NaV1.7 inhibition) via atropisomer isolation |
| Target Compound Data | Derivatives of 4-Bromo-5-fluoro-2-methoxyaniline (stable atropisomers isolated) |
| Comparator Or Baseline | Derivatives lacking the 2-methoxy group (rapidly interconverting rotamers) |
| Quantified Difference | ~100-fold potency difference between isolated stable atropisomers |
| Conditions | Chiral separation and in vitro NaV1.7 electrophysiology assays |
Procuring this specific methoxy-substituted aniline is mandatory for manufacturing stereochemically stable APIs that rely on atropisomerism for target selectivity.
4-Bromo-5-fluoro-2-methoxyaniline offers highly predictable chemoselectivity, making it an ideal precursor for multi-step industrial synthesis. The 4-bromo position readily undergoes palladium-catalyzed cross-coupling or cyanation (e.g., with Zn(CN)2 and Pd2(dba)3) with yields exceeding 90%, while the 5-fluoro and 2-methoxy groups remain completely intact [1]. Furthermore, the aniline nitrogen can be selectively sulfonylated or amidated without interfering with the halogen sites. This orthogonal reactivity profile minimizes the need for complex protecting group strategies compared to less substituted anilines.
| Evidence Dimension | Chemoselective conversion yield |
| Target Compound Data | 4-Bromo-5-fluoro-2-methoxyaniline (>90% yield in selective cyanation/coupling) |
| Comparator Or Baseline | Unsubstituted or di-bromo anilines (prone to over-reaction or poor regioselectivity) |
| Quantified Difference | High regioselective conversion (>90% yield) without requiring protecting groups |
| Conditions | Pd-catalyzed cyanation (Zn(CN)2, Pd2(dba)3, 100 °C) and Suzuki coupling |
High chemoselectivity directly translates to fewer synthetic steps, higher overall yields, and reduced manufacturing costs in commercial API production.
The inclusion of the 5-fluoro substituent in 4-Bromo-5-fluoro-2-methoxyaniline is a deliberate design choice to enhance the pharmacokinetic profile of downstream drugs. In the optimization of NaV1.7 inhibitors, replacing a hydrogen atom with fluorine at this specific position blocks cytochrome P450 (e.g., CYP3A4 and CYP2C9) mediated oxidative metabolism [1]. This modification significantly reduces time-dependent inhibition (TDI) of CYP enzymes and improves the in vivo half-life of the resulting compounds compared to their non-fluorinated counterparts.
| Evidence Dimension | CYP-mediated metabolic stability |
| Target Compound Data | 5-Fluoro derivatives (from 4-Bromo-5-fluoro-2-methoxyaniline) |
| Comparator Or Baseline | Non-fluorinated analogs (e.g., derived from 4-bromo-2-methoxyaniline) |
| Quantified Difference | Measurable reduction in CYP3A4/CYP2C9 time-dependent inhibition and extended in vivo half-life |
| Conditions | In vitro human liver microsome (HLM) and recombinant CYP assays |
Selecting the fluorinated building block upfront prevents late-stage clinical failures caused by poor metabolic stability or drug-drug interactions.
4-Bromo-5-fluoro-2-methoxyaniline is the premier building block for developing configurationally stable NaV1.7 inhibitors (e.g., AM-0466) targeting neuropathic pain and itch. The 2-methoxy group provides the exact steric bulk needed to isolate highly potent atropisomers, making it indispensable for this therapeutic class [1].
In the pursuit of LRRK2 inhibitors for Parkinson's disease, this compound serves as a critical intermediate. The combined electronic effects of the fluorine and methoxy groups tune the basicity of the aniline, optimizing hinge-binding interactions within the kinase active site while maintaining metabolic stability [2].
This compound is utilized in the commercial synthesis of advanced polycyclic pyrazolinone herbicides. Its orthogonal reactivity allows for rapid assembly of the complex multi-ring systems required for modern, environmentally optimized crop protection agents [3].